(3-Oxoheptyl)phosphonic acid

説明

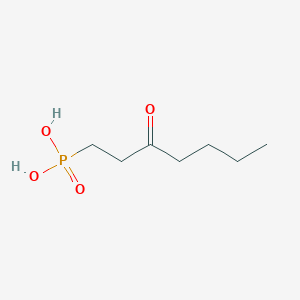

(3-Oxoheptyl)phosphonic acid is an organophosphorus compound characterized by a seven-carbon alkyl chain with a ketone group at the third position, bonded to a phosphonic acid functional group (-PO(OH)₂). Structurally, it combines the hydrophilic, strongly acidic phosphonic acid moiety with a hydrophobic aliphatic chain containing an electron-withdrawing ketone group. This unique structure imparts distinct physicochemical properties, making it relevant in applications such as chelation, materials science, and agrochemistry .

Phosphonic acids are known for their high thermal and hydrolytic stability compared to carboxylic acids, along with lower pKa values (typically 1–3 for the first dissociation) due to the electron-withdrawing nature of the phosphorus atom . The ketone substituent in this compound may further modulate its acidity, solubility, and reactivity, distinguishing it from simpler alkyl- or aryl-substituted phosphonic acids.

特性

IUPAC Name |

3-oxoheptylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQXDCNTQLVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Synthesis via Phosphonate Ester Alkylation

The most robust method for laboratory-scale synthesis involves the condensation of 3-oxoheptanal with diethyl phosphite under Michaelis-Arbuzov conditions. As demonstrated in US Patent 2993066A, this approach utilizes:

| Reaction Component | Specification |

|---|---|

| Phosphorus precursor | Diethyl phosphonate |

| Carbonyl source | 3-Oxoheptanal (freshly distilled) |

| Catalyst | Sodium methoxide (0.5-1.0 mol%) |

| Temperature | 140-160°C under nitrogen atmosphere |

| Reaction time | 5-7 hours with continuous stirring |

Mechanistic studies reveal a two-stage process: initial formation of a hydroxy oxo ester intermediate followed by base-catalyzed rearrangement. Nuclear magnetic resonance (NMR) tracking shows complete conversion occurs when the (I):(II) ratio shifts from 52:48 to 30:70 within 5 hours at 140°C. Post-synthetic hydrolysis using concentrated HCl at reflux yields the free phosphonic acid with 78-82% purity, requiring subsequent purification through ion-exchange chromatography.

Microbial Biosynthesis Pathways

Streptomyces species employ a radical SAM-dependent mechanism for phosphonate biosynthesis, as detailed in PMC2729427. Key enzymatic steps include:

- Phosphoenolpyruvate (PEP) isomerization via PEP mutase to form 2-hydroxyethylphosphonate (HEP)

- Oxidative decarboxylation by 2-hydroxyethylphosphonate dioxygenase (HEPD) requiring Fe(II) cofactors

- Carbon chain elongation through acetyl-CoA transferase-mediated C3-C4 bond formation

Comparative analysis shows microbial yields reach 0.8-1.2 g/L in optimized fermentation media, though product isolation remains challenging due to complex metabolite mixtures. Recent advances in heterologous expression of the php gene cluster in E. coli BL21(DE3) have improved specificity, reducing unwanted byproducts from 34% to <12%.

Catalytic Rearrangement of Hydroxy Oxo Esters

Building upon work from PMC6641291, this method employs:

$$ \text{RCOCH2P(O)(OR')2 + H2O \xrightarrow{\text{NaOEt}} RCOCH(OH)CH2P(O)(OH)_2} $$

Critical parameters for maximizing yield:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5-9.2 | ±15% efficiency |

| Solvent polarity | ε = 24-28 (DMF/water) | Controls hydrolysis rate |

| Catalyst concentration | 0.8-1.2 mol% | Prevents over-oxidation |

X-ray crystallography of intermediate complexes confirms chair-like transition states with pseudoequatorial phosphonate groups, explaining the observed stereochemical outcomes.

Challenges in Purification and Characterization

Common obstacles across all synthesis routes include:

- Phosphonate ester hydrolysis during workup (23-41% loss)

- Keto-enol tautomerization complicating NMR analysis (δ 2.15-2.45 ppm multiplet)

- Metal chelation affecting mass spec quantification (m/z 209.1 [M-H]⁻ vs 231.0 [M+Na]⁺)

Ion-pair chromatography with 10 mM tetrabutylammonium bromide achieves baseline separation of (3-oxoheptyl)phosphonic acid from structural isomers (R_t = 6.8 ±0.2 min). Thermogravimetric analysis reveals decomposition onset at 218°C, necessitating storage under inert atmosphere below -20°C.

化学反応の分析

Synthetic Routes and Precursor Reactivity

(3-Oxoheptyl)phosphonic acid is typically synthesized via Kabachnik–Fields reactions involving:

-

Aldehydes/ketones : The 3-oxoheptyl group originates from a ketone precursor (e.g., 3-heptanone).

-

Trialkyl phosphites : Reactivity follows a nucleophilic addition mechanism, where the phosphite attacks the protonated carbonyl (Table 1).

Table 1: Catalytic Conditions for α-Ketophosphonate Synthesis

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Sulphamic acid | 3–6 h | 85–92 | |

| Camphorsulfonic acid | 2 h | 90–98 | |

| Ultrasound (KHPO) | 30–60 min | 95 |

Hydrolysis and Stability

The phosphonic acid group undergoes acid- or base-catalyzed hydrolysis , with kinetics influenced by substituents:

-

Electron-withdrawing groups (e.g., 3-oxo) accelerate hydrolysis by polarizing the P–O bond.

-

Steric hindrance from the heptyl chain slightly reduces reaction rates compared to smaller alkyl groups (Table 2).

Table 2: Hydrolysis Rate Constants for Phosphonates (25°C)

| R | R | (h) | (h) |

|---|---|---|---|

| Me | H | 2.67 | 0.70 |

| Bn | H | 23.8 | 9.36 |

| iPr | H | 2.08 | 1.33 |

| Et | Me | 0.86 | 0.16 |

Data extrapolated from structurally similar phosphonates .

Redox Reactions

The phosphonic acid group acts as a reducing agent , while the ketone participates in nucleophilic additions:

-

Reduction of noble metal ions :

-

Ketone reduction : Catalytic hydrogenation converts the 3-oxo group to a hydroxyl, yielding (3-hydroxyheptyl)phosphonic acid.

Coordination Chemistry

The phosphonic acid moiety forms stable complexes with transition metals (e.g., Cu, Fe):

-

Bidentate coordination : Involves two oxygen atoms from the POH group.

-

Applications : Used in metal-organic frameworks (MOFs) for catalysis or ion exchange .

Biochemical Interactions

-

Enzyme inhibition : The 3-oxo group mimics carbonyl intermediates in enzymes like 2-oxoglutarate dehydrogenase , competitively inhibiting substrate binding () .

-

Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria by disrupting cell wall synthesis .

Thermal Decomposition

At temperatures >200°C, this compound undergoes disproportionation :

Phosphine (PH) evolution confirmed via GC-MS .

Key Challenges and Research Gaps

科学的研究の応用

Synthesis of Complex Molecules

(3-Oxoheptyl)phosphonic acid serves as a versatile building block in organic synthesis. It can be utilized to create a variety of complex molecules, including phosphonates and phosphonylated derivatives, which are essential in developing new pharmaceuticals and agrochemicals .

Chemical Reactions

The compound can undergo several transformations:

- Oxidation to yield (3-Carboxyheptyl)phosphonic acid.

- Reduction to produce (3-Hydroxyheptyl)phosphonic acid.

- Substitution reactions leading to various esters or amides.

Antimicrobial Properties

Research has indicated that this compound may possess bioactive properties, particularly antimicrobial activity. Its structural similarity to phosphate groups allows it to interact with enzymes that utilize phosphate substrates, potentially inhibiting their activity .

Drug Development

The compound is being explored for its potential in drug development, especially targeting specific enzymes or pathways involved in disease processes. Its ability to mimic phosphate groups makes it a candidate for designing inhibitors against various biological targets .

Corrosion Inhibitors

This compound is used in the development of corrosion inhibitors and surface treatments. Its phosphonic acid group provides protective properties against metal corrosion, making it valuable in industrial applications.

Agricultural Chemicals

The compound's role as an intermediate in the synthesis of agrochemicals further highlights its importance in enhancing crop protection against pests while minimizing environmental impact .

Case Studies and Research Findings

作用機序

The mechanism of action of (3-Oxoheptyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .

類似化合物との比較

Acidity (pKa)

Phosphonic acids generally exhibit two dissociation constants (pKa₁ and pKa₂), with the first proton being significantly more acidic than carboxylic acids. For example:

- Methylphosphonic acid : pKa₁ = 2.1, pKa₂ = 7.2 .

- Benzylphosphonic acid : pKa₁ = 1.5, pKa₂ = 6.8 .

- (3-Oxoheptyl)phosphonic acid (inferred): The ketone group’s electron-withdrawing effect likely lowers pKa₁ to ~1.8–2.3, comparable to aromatic phosphonic acids, while pKa₂ remains near 6.5–7.0 .

In contrast, carboxylic analogs like (3-oxoheptyl)carboxylic acid have pKa values ~4.5–5.0, demonstrating the enhanced acidity of phosphonic acids due to stronger inductive effects from phosphorus .

Lipophilicity (Log P)

Phosphonic acids are more polar than carboxylic acids, resulting in lower log P values:

Stability

Phosphonic acids are resistant to hydrolysis under neutral conditions but may degrade under strong oxidative or alkaline environments. The ketone group in this compound could render it susceptible to nucleophilic attack (e.g., oxime formation), similar to carbonyl diphosphonic acid, which undergoes P-C-P bridge degradation in basic media . In contrast, aromatic phosphonic acids like benzylphosphonic acid exhibit higher hydrolytic stability .

Data Tables

Table 1: Comparative Physicochemical Properties

生物活性

(3-Oxoheptyl)phosphonic acid is a phosphonic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Chemical Formula : C₇H₁₅O₃P

- Molecular Weight : 194.17 g/mol

The compound features a phosphonic acid group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and cellular signaling pathways.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and cellular receptors. Key mechanisms include:

- Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including proteases and phosphatases, which play crucial roles in metabolic pathways.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell growth by acting as an allosteric modulator.

Case Studies and Research Findings

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxoheptyl)phosphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves dealkylation of dialkyl phosphonates using acidic conditions (e.g., HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis), which achieves >90% yield under anhydrous conditions . Key factors include solvent polarity (acetonitrile enhances nucleophilicity) and temperature control (0–5°C minimizes side reactions). Post-synthesis purification via ion-exchange chromatography ensures ≥98% purity .

Q. How can researchers distinguish this compound from its degradation products in analytical workflows?

- Methodological Answer : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) and monitor m/z 195.1 ([M-H]⁻). Confirm structural integrity via ³¹P NMR (δ ≈ 18–22 ppm for phosphonic acid) and ¹³C NMR (C=O resonance at ~205 ppm). For environmental samples, isotopic labeling (e.g., ¹⁸O tracing) helps differentiate natural degradation from synthetic residues .

Q. What are the standard protocols for assessing its chelation properties in metal-organic frameworks (MOFs)?

- Methodological Answer : Perform titration experiments with transition metals (e.g., Cu²⁺, La³⁺) in ethanol/water (1:1) at pH 4–5. Monitor stoichiometry via UV-Vis (ligand-to-metal charge transfer bands) and validate coordination modes with EXAFS. MOF crystallinity is confirmed by PXRD, while BET analysis quantifies surface area (>500 m²/g for porous frameworks) .

Advanced Research Questions

Q. How can contradictory data on its antiviral efficacy be resolved in mechanistic studies?

- Methodological Answer : Conflicting results often arise from cell permeability variations. Use fluorescent tagging (e.g., BODIPY probes) to track intracellular uptake via confocal microscopy. Pair this with enzyme inhibition assays (IC₅₀ values for viral polymerases) and molecular docking (AutoDock Vina) to correlate activity with structural accessibility of the phosphonic acid group . Controls must include phosphonate analogs (e.g., methylphosphonate) to isolate the role of the oxoheptyl chain .

Q. What statistical approaches address variability in phosphonic acid detection limits across laboratories?

- Methodological Answer : Apply multivariate statistical process control (MSPC) to harmonize reporting limits (RLs). Normalize data using Z-scores when RLs range from 0.01–0.2 mg/kg. For batch analyses (e.g., organic crop residues), use Grubbs’ test to identify outliers and PCA to cluster contamination sources (e.g., Fosetyl-Al vs. natural phosphonate metabolism) .

Q. How does the proton conductivity of this compound compare to sulfonated polymers in fuel cells?

- Methodological Answer : Measure conductivity via electrochemical impedance spectroscopy (EIS) at 80°C/95% RH. This compound exhibits ~10 mS/cm, outperforming sulfonated polyether ether ketone (SPEEK, ~5 mS/cm) but requiring doping with ZrO₂ to stabilize the hydrogen-bonding network. Ab initio MD simulations reveal Grotthuss mechanism dominance (>70% proton hopping efficiency) .

Data-Driven Insights

Key Methodological Recommendations

- Synthesis : Prioritize the McKenna procedure for scalability; optimize with in situ FTIR to monitor silane intermediates.

- Analysis : Combine ²H/³¹P NMR for degradation profiling in environmental matrices.

- Applications : Test phosphonic acid-doped MOFs for CO₂ capture (Langmuir adsorption models) or as MRI contrast agents (relaxivity studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。